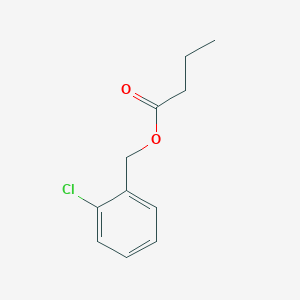![molecular formula C29H12ClNO4S B14724407 2-(1-Chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)anthra[2,1-d][1,3]thiazole-6,11-dione CAS No. 6337-21-9](/img/structure/B14724407.png)
2-(1-Chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)anthra[2,1-d][1,3]thiazole-6,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)anthra[2,1-d][1,3]thiazole-6,11-dione is a complex organic compound that belongs to the class of anthraquinone derivatives These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)anthra[2,1-d][1,3]thiazole-6,11-dione typically involves multiple steps, starting with the preparation of the anthraquinone core. One common method involves the reaction of 1-aminoanthraquinone with 2-chlorobenzoyl chloride under standard amide formation conditions . The resulting intermediate is then subjected to cyclization with a thiazole derivative to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)anthra[2,1-d][1,3]thiazole-6,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone, altering the compound’s redox properties.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create a range of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a variety of functionalized anthraquinone-thiazole compounds.
Wissenschaftliche Forschungsanwendungen
2-(1-Chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)anthra[2,1-d][1,3]thiazole-6,11-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Industry: The compound’s stability and reactivity make it suitable for use in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(1-Chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)anthra[2,1-d][1,3]thiazole-6,11-dione involves its interaction with various molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, which is the basis for its antimicrobial and antitumor activities. Additionally, the thiazole ring may interact with specific enzymes or receptors, further contributing to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: This compound shares a similar anthraquinone core but lacks the thiazole ring, resulting in different chemical properties and biological activities.
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide:
Uniqueness
The presence of both the chloro-substituted anthraquinone moiety and the thiazole ring in 2-(1-Chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)anthra[2,1-d][1,3]thiazole-6,11-dione makes it unique among similar compounds. This combination of structural features contributes to its distinctive chemical reactivity and broad range of biological activities, setting it apart from other anthraquinone derivatives.
Eigenschaften
CAS-Nummer |
6337-21-9 |
|---|---|
Molekularformel |
C29H12ClNO4S |
Molekulargewicht |
505.9 g/mol |
IUPAC-Name |
2-(1-chloro-9,10-dioxoanthracen-2-yl)naphtho[2,3-g][1,3]benzothiazole-6,11-dione |
InChI |
InChI=1S/C29H12ClNO4S/c30-23-19(10-9-17-21(23)26(34)15-7-3-1-5-13(15)24(17)32)29-31-20-12-11-18-22(28(20)36-29)27(35)16-8-4-2-6-14(16)25(18)33/h1-12H |
InChI-Schlüssel |
AQTZNPORYDGPDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)N=C(S4)C5=C(C6=C(C=C5)C(=O)C7=CC=CC=C7C6=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-Amino-N-(2-methoxyphenyl)-3-[(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethoxy)imino]propanamide](/img/structure/B14724366.png)
![Bis[2-(dimethylamino)ethyl] phosphate](/img/structure/B14724372.png)
![Dimethyl 2-[[2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B14724375.png)

![N'-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide](/img/structure/B14724383.png)


